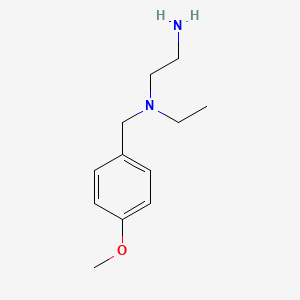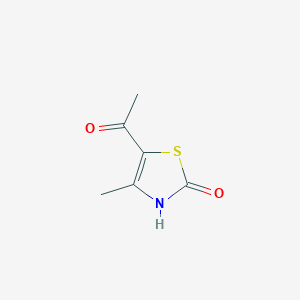
2-(4-Chloro-2-fluorophenyl)ethanamine
Übersicht
Beschreibung
2-(4-Chloro-2-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9ClFN and a molecular weight of 173.62 g/mol . It is a derivative of phenethylamine, characterized by the presence of a chloro and a fluoro substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanamine typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with nitromethane to form the corresponding nitrostyrene, followed by reduction to the amine . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Chloro-2-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other substituents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-fluorophenyl)ethanamine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of chloro and fluoro groups can influence its binding affinity and activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Chloro-2-fluorophenyl)ethanamine include:
- 2-(4-Chlorophenyl)ethylamine
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,6-Difluorophenyl)ethylamine
- 2-(2,5-Difluorophenyl)ethanamine
These compounds share structural similarities but differ in the position and type of substituents on the benzene ring, which can lead to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKDFRWZPFMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695209 | |
| Record name | 2-(4-Chloro-2-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325163-33-5 | |
| Record name | 2-(4-Chloro-2-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3259823.png)


![(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B3259859.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-yl)butanamide](/img/structure/B3259867.png)
![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B3259871.png)


![3-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B3259911.png)




![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3259940.png)
